
2,3-Dichloro-5,6-difluorobenzenethiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-5,6-difluorobenzenethiophenol is an organosulfur compound with a unique structure that includes both chlorine and fluorine atoms attached to a benzene ring, along with a thiophenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-difluorobenzenethiophenol typically involves the introduction of chlorine and fluorine atoms onto a benzene ring, followed by the addition of a thiophenol group. One common method involves the chlorination and fluorination of a benzene derivative, followed by thiolation using thiophenol under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, followed by thiolation. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-5,6-difluorobenzenethiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to remove halogen atoms or to modify the thiophenol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used to replace halogen atoms.
Major Products
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Dehalogenated derivatives, modified thiophenol compounds.
Substitution: Amino or alkoxy derivatives.
Applications De Recherche Scientifique
2,3-Dichloro-5,6-difluorobenzenethiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-5,6-difluorobenzenethiophenol involves its interaction with molecular targets through its thiophenol group and halogen atoms. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in dehydrogenation reactions.
2,3-Dichloro-5,6-dicyanobenzoquinone: Utilized in oxidative couplings and cyclization reactions.
Uniqueness
2,3-Dichloro-5,6-difluorobenzenethiophenol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a thiophenol group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Formule moléculaire |
C6H2Cl2F2S |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
2,3-dichloro-5,6-difluorobenzenethiol |
InChI |
InChI=1S/C6H2Cl2F2S/c7-2-1-3(9)5(10)6(11)4(2)8/h1,11H |
Clé InChI |
UMVLMLBUGSLIGW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)S)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


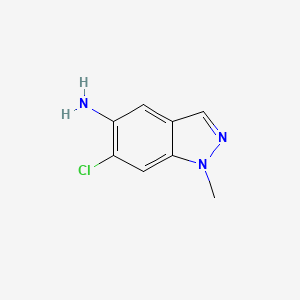
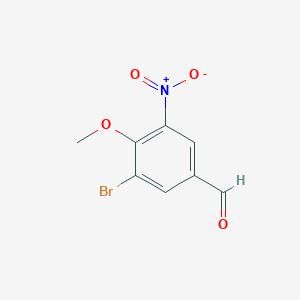
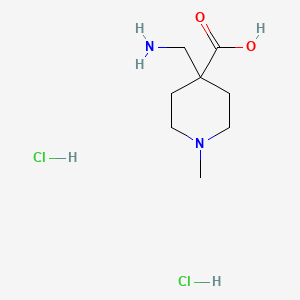

![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
![[6-(Trifluoromethyl)pyrimidin-4-yl]boronic acid](/img/structure/B13911978.png)
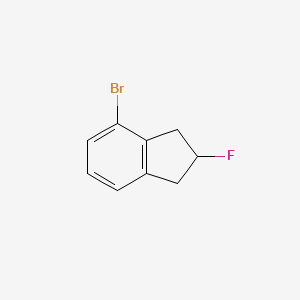
![1-Piperidinecarboxylic acid, 3-(6-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B13911990.png)
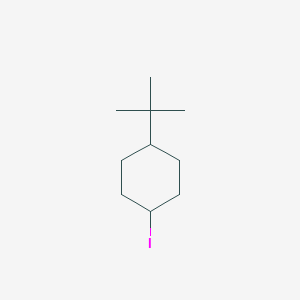
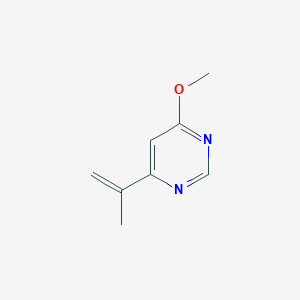
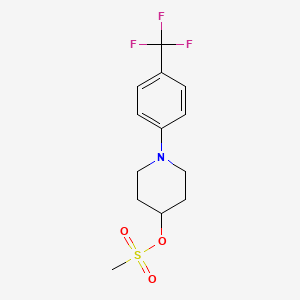
![7-Bromo-1,5-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B13912011.png)
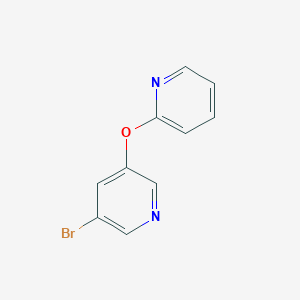
![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
